molecular formula C19H19ClN2O5S B5238957 2-chloro-N-[2-(2-methoxyphenyl)ethyl]-5-(1,1,3-trioxo-1lambda6,2-thiazolidin-2-yl)benzamide

2-chloro-N-[2-(2-methoxyphenyl)ethyl]-5-(1,1,3-trioxo-1lambda6,2-thiazolidin-2-yl)benzamide

Cat. No.: B5238957
M. Wt: 422.9 g/mol
InChI Key: OLTXSHXLJULKHI-UHFFFAOYSA-N
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Description

2-chloro-N-[2-(2-methoxyphenyl)ethyl]-5-(1,1,3-trioxo-1lambda6,2-thiazolidin-2-yl)benzamide is a complex organic compound with potential applications in various scientific fields This compound is characterized by its unique structure, which includes a chloro group, a methoxyphenyl group, and a thiazolidinyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-[2-(2-methoxyphenyl)ethyl]-5-(1,1,3-trioxo-1lambda6,2-thiazolidin-2-yl)benzamide typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 2-chlorobenzoyl chloride with 2-(2-methoxyphenyl)ethylamine to form an intermediate, which is then reacted with a thiazolidinone derivative under specific conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to increase yield and purity. This could include the use of advanced techniques such as continuous flow reactors and high-throughput screening of reaction conditions to identify the most efficient process.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-[2-(2-methoxyphenyl)ethyl]-5-(1,1,3-trioxo-1lambda6,2-thiazolidin-2-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group under specific conditions.

    Reduction: The chloro group can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a base such as sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group can yield a hydroxyl derivative, while substitution of the chloro group can yield various substituted benzamides.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may have potential as a biochemical probe to study enzyme interactions or cellular pathways.

    Medicine: The compound could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: It may be used in the development of new materials or as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 2-chloro-N-[2-(2-methoxyphenyl)ethyl]-5-(1,1,3-trioxo-1lambda6,2-thiazolidin-2-yl)benzamide is not fully understood, but it is believed to interact with specific molecular targets and pathways. For example, the thiazolidinyl group may interact with enzymes or receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-chloro-N-[2-(2-methoxyphenyl)ethyl]-5-(1,1,3-trioxo-1lambda6,2-thiazolidin-2-yl)benzamide is unique due to the presence of the thiazolidinyl group, which may confer different reactivity and biological activity compared to similar compounds with quinazolinyl groups.

Properties

IUPAC Name

2-chloro-N-[2-(2-methoxyphenyl)ethyl]-5-(1,1,3-trioxo-1,2-thiazolidin-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19ClN2O5S/c1-27-17-5-3-2-4-13(17)8-10-21-19(24)15-12-14(6-7-16(15)20)22-18(23)9-11-28(22,25)26/h2-7,12H,8-11H2,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLTXSHXLJULKHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CCNC(=O)C2=C(C=CC(=C2)N3C(=O)CCS3(=O)=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19ClN2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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